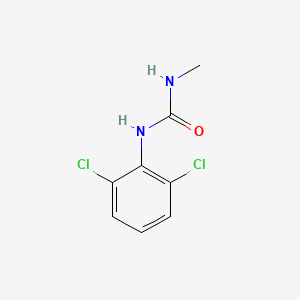

1-(2,6-Dichlorophenyl)-3-methylurea

Description

The Role of Urea (B33335) Scaffolds in Modern Organic and Medicinal Chemistry

The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, is a privileged structure in the realm of chemical sciences. Its significance was cemented in 1828 when Friedrich Wöhler's synthesis of urea marked a pivotal moment in the dawn of organic chemistry. chemicalbook.com Today, urea and its derivatives are central to drug development and medicinal chemistry. chemicalbook.com Their utility stems from the unique ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor. This allows them to form stable, predictable, and strong interactions with biological targets like proteins and enzymes, which is fundamental to eliciting a specific biological response. sigmaaldrich.comnih.gov

Beyond their role in bioactive compounds, urea derivatives are versatile building blocks in organic synthesis and are employed as linkers for antibody-drug conjugates and in the construction of complex molecular architectures. nih.gov The development of numerous synthetic methodologies, moving from traditional hazardous reagents like phosgene (B1210022) to safer, more environmentally benign processes, has further expanded their accessibility and application in research. chemicalbook.comnih.gov

Structural Classification and Significance of Dichlorophenyl Urea Analogues

Within the vast family of urea derivatives, those substituted with a dichlorophenyl group represent a class with profound and diverse biological activities. These analogues can be classified based on the substitution pattern of the chlorine atoms on the phenyl ring (e.g., 2,6-dichloro, 3,4-dichloro, 3,5-dichloro). This seemingly minor structural variation can lead to significant differences in their physicochemical properties and biological effects.

Historically, dichlorophenyl ureas have made a major impact in the agrochemical sector. For instance, 3-(3,4-dichlorophenyl)-1,1-dimethylurea, widely known as Diuron (B1670789), was introduced in 1954 and became a benchmark herbicide by inhibiting photosynthesis. nih.gov Its metabolites, such as 1-(3,4-dichlorophenyl)-3-methylurea (B119341), are also subjects of environmental and toxicological research. nih.gov

In medicinal chemistry, dichlorophenyl urea analogues are investigated for a range of therapeutic applications. The diaryl urea structure is a key pharmacophore in a number of approved kinase inhibitor drugs used in oncology, such as Sorafenib. sigmaaldrich.com Research has also explored dichlorophenyl ureas as potential anticancer agents that can induce apoptosis (programmed cell death) in cancer cells and as inhibitors of various enzymes. sigmaaldrich.com

Rationale for Academic Investigation of 1-(2,6-Dichlorophenyl)-3-methylurea

While isomers like 1-(3,4-dichlorophenyl)-3-methylurea are well-documented as metabolites of commercial herbicides, the specific compound This compound remains a molecule of academic curiosity with a notable lack of extensive published research. chemicalbook.comnih.gov Chemical databases list the compound, but often with disclaimers that analytical data has not been collected, indicating it is a rare chemical primarily for early-stage discovery. sigmaaldrich.comzsmu.edu.ua

The primary rationale for its investigation is rooted in structure-activity relationship (SAR) studies. The unique 2,6-dichloro substitution pattern introduces significant steric hindrance around the N-phenyl bond, which can lock the molecule into a specific conformation. This is in contrast to the less hindered 3,4- or 3,5-dichloro isomers. This fixed conformation could lead to highly selective interactions with biological targets. Given that related dichlorophenyl compounds exhibit potent activity as kinase inhibitors and herbicides, synthesizing and testing the 2,6-dichloro isomer is a logical step to:

Explore novel biological activities.

Understand how chlorine atom placement affects efficacy and selectivity.

Develop new intellectual property in areas like agrochemicals or pharmaceuticals.

The investigation into this specific isomer is therefore driven by the potential for discovering unique properties conferred by its distinct stereochemical and electronic configuration compared to its more-studied relatives.

Overview of Research Domains and Methodological Approaches

The academic exploration of this compound would span several key research domains, primarily synthetic chemistry, analytical chemistry, and biological screening.

Research Domains:

Agrochemical Research: Investigating its potential as a novel herbicide, fungicide, or plant growth regulator, comparing its activity spectrum to that of established compounds like Diuron.

Medicinal Chemistry: Screening for activity against various therapeutic targets, particularly protein kinases, which are often targeted by aryl urea structures. sigmaaldrich.com Its potential as an antibacterial or antifungal agent could also be explored. uni.lu

Methodological Approaches:

Synthesis: The most common method for preparing unsymmetrical ureas involves the reaction of an appropriate isocyanate with an amine. For this compound, this would typically involve the reaction of 2,6-dichlorophenyl isocyanate with methylamine. Alternative, modern methods may avoid isocyanates by using phosgene equivalents or catalytic carbonylation reactions. chemicalbook.comnih.gov

Structural Characterization: Once synthesized, the compound's identity and purity would be confirmed using a suite of analytical techniques.

NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

X-ray Crystallography: To determine the precise three-dimensional structure and intermolecular interactions in the solid state. This would be particularly valuable for understanding the conformational effects of the 2,6-dichloro substitution.

Biological Screening: The synthesized compound would be tested in various bioassays. This could include in vitro enzyme inhibition assays, cell proliferation assays against cancer cell lines, and whole-organism assays to test for herbicidal or antimicrobial activity.

The table below summarizes the basic chemical properties of this compound and its more studied 3,4-dichloro isomer.

| Property | This compound | 1-(3,4-Dichlorophenyl)-3-methylurea |

| Molecular Formula | C₈H₈Cl₂N₂O | C₈H₈Cl₂N₂O |

| Molecular Weight | 219.07 g/mol | 219.06 g/mol |

| CAS Number | 71463-58-6 | 3567-62-2 |

| Known Role | Research Chemical | Herbicide Metabolite |

| Data sourced from PubChem and other chemical suppliers. nih.govzsmu.edu.ua |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGMPIOPYIEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991887 | |

| Record name | N-(2,6-Dichlorophenyl)-N'-methylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71463-58-6 | |

| Record name | N-(2,6-Dichlorophenyl)-N′-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71463-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-methylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dichlorophenyl)-N'-methylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dichlorophenyl)-3-methylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,6 Dichlorophenyl 3 Methylurea and Structural Analogues

Established Synthetic Pathways for 1-(2,6-Dichlorophenyl)-3-methylurea

Traditional methods for the synthesis of this compound have been well-documented, primarily relying on the formation of the urea (B33335) linkage through the reaction of an amine with an isocyanate.

Strategic Application of Amines and Isocyanates in Urea Formation

The most common and direct method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate. wikipedia.orgrsc.org In the case of this compound, this involves the nucleophilic addition of 2,6-dichloroaniline (B118687) to methyl isocyanate. This reaction is typically straightforward but requires careful handling of isocyanates, which can be toxic. wikipedia.org The general reaction is as follows:

R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R'

An alternative to using potentially hazardous isocyanates is their in situ generation. rsc.org Methods like the Hofmann, Curtius, or Lossen rearrangements can produce the isocyanate intermediate from a corresponding amide, acyl azide, or hydroxamic acid, respectively. rsc.orgorganic-chemistry.org For instance, a primary amide can be treated with a reagent like phenyliodine diacetate to induce a Hofmann rearrangement, forming the isocyanate which then reacts with an amine. organic-chemistry.orgthieme.de

Table 1: Common Reagents for Isocyanate-Based Urea Synthesis

| Reagent Class | Specific Example | Role in Synthesis |

| Isocyanates | Methyl isocyanate | Direct reaction with an amine to form the urea bond. |

| Phosgene (B1210022) Equivalents | Phosgene, Triphosgene | React with amines to form isocyanates or carbamoyl (B1232498) chlorides. rsc.orgnih.gov |

| Rearrangement Precursors | Primary amides, Acyl azides | Undergo rearrangement (e.g., Hofmann, Curtius) to form isocyanates in situ. rsc.orgorganic-chemistry.org |

Alternative Coupling Chemistries for Dichlorophenyl Moiety Introduction

Beyond the direct use of 2,6-dichloroaniline, other strategies can be employed to introduce the dichlorophenyl group. These often involve coupling reactions where the C-N bond is formed through different mechanisms. While less common for simple urea synthesis, these methods are valuable for creating more complex analogues.

The use of coupling reagents is a cornerstone of modern organic synthesis. Reagents such as carbodiimides, phosphonium (B103445) salts, and uronium salts are widely used to facilitate the formation of amide bonds, and by extension, urea linkages. iris-biotech.depeptide.com For instance, a carboxylic acid derivative of the dichlorophenyl group could potentially be coupled with a urea precursor, though this is a less direct route.

More advanced techniques could involve metal-catalyzed cross-coupling reactions, although these are not standard for this specific urea synthesis. The choice of method often depends on the availability of starting materials and the desired complexity of the final molecule.

Development of Novel and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This includes catalyst-free reactions and the adoption of green chemistry principles.

Catalyst-Free and Green Chemistry Approaches in N-Substituted Urea Synthesis

A significant advancement in urea synthesis is the development of catalyst-free methods. One such approach involves the reaction of amines with potassium isocyanate in water, eliminating the need for organic solvents and catalysts. nih.govrsc.orgresearchgate.net This method is not only environmentally benign but also allows for simple product isolation through filtration or extraction, often yielding products with high purity. nih.govresearchgate.net

The principles of green chemistry are increasingly being applied to urea synthesis. ureaknowhow.com This includes using safer reagents and solvents, reducing energy consumption, and minimizing waste. ureaknowhow.comkapsom.com For example, replacing hazardous reagents like phosgene with safer alternatives such as S,S-dimethyl dithiocarbonate is a key aspect of this approach. organic-chemistry.org The use of water as a solvent is particularly noteworthy as it is non-toxic, non-flammable, and readily available. rsc.org Research has shown that water can even act as a promoter for the reaction, leading to higher yields compared to reactions run in organic solvents. rsc.org

Electrochemical methods represent a frontier in green urea synthesis, offering a potential route to produce urea directly from nitrogen and carbon dioxide under ambient conditions, thereby bypassing the energy-intensive Haber-Bosch process for ammonia (B1221849) production. acs.org While still in development, these methods hold promise for a more sustainable future in chemical manufacturing. rsc.orgspringernature.com

Optimization of Reaction Conditions for Yield and Purity in Laboratory Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants. nih.govnih.govacs.org

For instance, in the synthesis of N-substituted ureas using potassium isocyanate in water, the concentration of an acid promoter, such as hydrochloric acid, can be a critical factor. rsc.orgresearchgate.net The reaction temperature and time are also carefully controlled to ensure complete reaction and prevent degradation of the product. nih.govnih.gov Response surface methodology (RSM) is a statistical tool that can be employed to systematically optimize multiple reaction variables simultaneously to achieve the best possible outcome. nih.govacs.org

The choice of solvent can also have a profound impact on the reaction. While water is a green solvent, other alternative solvents are also being explored to replace more hazardous ones like dichloromethane (B109758) and N,N-dimethylformamide in coupling reactions. rsc.org The goal is to find solvents that are effective for the reaction while being less harmful to the environment.

Table 2: Parameters for Optimization in Urea Synthesis

| Parameter | Rationale for Optimization | Example of Effect |

| Temperature | Influences reaction rate and selectivity. | Higher temperatures can increase reaction speed but may also lead to side reactions. nih.gov |

| Reaction Time | Ensures completion of the reaction. | Insufficient time leads to low conversion, while excessive time can cause product degradation. nih.gov |

| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Water has been shown to promote the reaction of amines with potassium isocyanate. rsc.org |

| Reactant Stoichiometry | Maximizes the conversion of the limiting reagent. | Using an excess of one reactant can drive the reaction to completion. researchgate.net |

| pH / Promoter | Can activate reactants and catalyze the reaction. | Hydrochloric acid can act as a promoter in the reaction with potassium isocyanate. rsc.org |

Synthesis of Derivatized this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These derivatives can be created by modifying either the dichlorophenyl ring or the methylurea (B154334) side chain.

Derivatization can be achieved by starting with different substituted anilines or by using different isocyanates in the primary synthesis step. For example, reacting 2,6-dichloroaniline with a different alkyl or aryl isocyanate would yield a different N'-substituted urea.

Alternatively, the dichlorophenyl ring itself can be modified prior to the urea formation step. Introducing other functional groups onto the phenyl ring can lead to a wide range of analogues. The synthesis of complex molecules containing the 2,6-dichlorophenyl moiety has been reported in the literature, showcasing the versatility of this chemical scaffold in medicinal chemistry. nih.govzsmu.edu.ua

The development of on-DNA synthesis of ureas has also opened up new possibilities for creating large libraries of urea-containing compounds for screening purposes. researchgate.net This technique involves optimizing reaction conditions for coupling isocyanates to DNA-tagged building blocks, allowing for the rapid generation of diverse molecular structures. researchgate.net

Chemical Transformations on the Phenyl Ring and Urea Linkage

The 2,6-dichlorophenyl moiety and the methylurea linkage of the title compound are key features that medicinal chemists often modify to explore and optimize the biological activity of resulting analogs. The presence of chlorine atoms on the phenyl ring influences the compound's electronic properties and can serve as a handle for further chemical modifications, although direct transformations on the phenyl ring of this compound are not extensively documented in publicly available literature.

More commonly, the entire 2,6-dichlorophenylurea structure is incorporated as a fragment in the synthesis of larger molecules. For instance, the core structure is a known precursor in the development of various kinase inhibitors. In these syntheses, the urea nitrogen can act as a nucleophile, participating in cyclization reactions to form heterocyclic systems.

While specific reactions on the phenyl ring of this compound are not well-documented, general organic chemistry principles suggest that the dichlorinated phenyl ring would be deactivated towards electrophilic aromatic substitution. However, it could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Targeted Synthesis for Structure-Activity Relationship Studies

The 2,6-dichlorophenyl group is a common feature in a variety of biologically active compounds, and its inclusion is often a result of targeted synthetic efforts to understand structure-activity relationships. The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with biological targets.

In the development of kinase inhibitors, for example, the 2,6-disubstitution pattern is frequently employed. SAR studies have shown that modifications to this part of the molecule can significantly impact potency and selectivity. For instance, in a series of pyrido[2,3-d]pyrimidin-7-one derivatives, the presence of the 6-(2,6-dichlorophenyl) group was a key structural feature of the initial lead compounds. researchgate.netnih.gov Subsequent research focused on modifying other parts of the molecule to enhance activity, indicating the foundational importance of the dichlorophenyl moiety. researchgate.netnih.gov

The targeted synthesis of analogs often involves keeping the this compound core intact while introducing a variety of substituents at other positions to probe the binding pocket of a target enzyme. The rationale is that the dichlorophenyl group provides a critical anchoring point within the binding site.

Below is a table summarizing the role of the 2,6-dichlorophenyl group in the SAR of some kinase inhibitors, extrapolated from studies on complex derivatives.

| Compound Class | Role of the 2,6-Dichlorophenyl Group | Reference |

| Pyrido[2,3-d]pyrimidin-7-ones | Foundational component of lead compounds for kinase inhibition. researchgate.netnih.gov | researchgate.netnih.gov |

Structure Activity Relationship Sar and Structural Biology of 1 2,6 Dichlorophenyl 3 Methylurea

Systematics of Dichlorophenyl Substitution Patterns on Biological Efficacy

The arrangement of chlorine atoms on the phenyl ring of phenylurea compounds significantly influences their biological activity. This is a key aspect of their structure-activity relationship (SAR).

Investigation of Ortho-Substitution Effects in Dichlorophenyl Ureas

The presence of chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring in 1-(2,6-dichlorophenyl)-3-methylurea has a profound impact on its chemical properties and biological interactions. This substitution pattern is a focal point in the design of various biologically active molecules. nih.gov For instance, in the development of certain kinase inhibitors, the 2,6-dichlorophenyl moiety has been identified as a critical component for achieving high potency. nih.gov The steric hindrance and electronic effects introduced by the ortho-chlorine atoms can dictate the molecule's conformation and its ability to fit into the binding sites of target proteins.

Comparative SAR Analysis with Positional Isomers (e.g., 3,4-Dichlorophenyl Urea)

| Feature | This compound | 1-(3,4-Dichlorophenyl)urea |

| Chlorine Positions | 2 and 6 (ortho) | 3 and 4 (meta, para) |

| Symmetry | Symmetric substitution | Asymmetric substitution |

| Steric Hindrance around Urea (B33335) Linkage | Higher | Lower |

| Known Association | Component of potent kinase inhibitors nih.gov | Metabolite of the herbicide diuron (B1670789) nih.gov |

Influence of N-Methyl and Other N-Substituents on Molecular Interactions

The N-methyl group in this compound plays a crucial role in its molecular interactions. The presence and nature of substituents on the nitrogen atoms of the urea moiety can significantly affect binding affinity and specificity. The methyl group can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity. For instance, the replacement of a hydrogen atom with a methyl group can block a potential hydrogen bond donor site, which may be critical for specific biological interactions. rsc.org The strategic modification of N-substituents is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.

Molecular Recognition and Ligand Binding Site Analysis

The molecular recognition of diaryl ureas by their target proteins is a complex process involving a variety of non-bonded interactions. nih.gov The urea moiety itself is a potent hydrogen bond donor and acceptor, often forming key interactions within a protein's binding site. anr.frnih.gov For diaryl ureas, interactions such as π-π stacking and CH-π interactions between the phenyl rings and aromatic residues of the protein are also of great importance. nih.govnih.gov The 2,6-dichlorophenyl group of this compound can participate in halogen bonding and other non-covalent interactions, further contributing to binding affinity and specificity. The specific conformation adopted by the molecule upon binding is crucial and is influenced by the substitution pattern on the phenyl ring.

Mechanistic Investigations of Biological Activity Non Clinical Focus

High-Throughput Screening Approaches for Target Identification

No public records indicate that 1-(2,6-Dichlorophenyl)-3-methylurea has been included in high-throughput screening campaigns or that any molecular targets have been identified through such methods.

Research on Novel Derivatives and Biologically Active Analogues of 1 2,6 Dichlorophenyl 3 Methylurea

Design Principles for Lead Optimization and Diversification

The process of modifying a lead compound like 1-(2,6-dichlorophenyl)-3-methylurea is guided by several key design principles aimed at enhancing its drug-like properties. These principles often involve a combination of computational modeling and synthetic chemistry to predict and then create molecules with improved potency, selectivity, and pharmacokinetic profiles.

A primary strategy in the lead optimization of phenylurea compounds is the modification of the substituent groups on the phenyl ring. For instance, in a study focused on developing new inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), researchers found that para-substituted phenylurea derivatives exhibited more potent inhibitory activity compared to their ortho- or meta-substituted counterparts. nih.gov This highlights the critical role of substituent positioning in determining biological activity.

Another key design principle is the exploration of different functional groups to replace or modify the urea (B33335) linkage. The urea moiety is a well-known pharmacophore that can form multiple hydrogen bonds with biological targets. frontiersin.org However, its properties can be fine-tuned by creating bioisosteric replacements or by introducing additional functional groups to explore new interactions with the target protein.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the this compound molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of which structural features are crucial for its effects. This iterative process of design, synthesis, and testing is central to the successful diversification of this chemical scaffold.

Synthesis and Characterization of Advanced Analogues with Enhanced Biological Potency

Building upon the design principles, the synthesis of advanced analogues of this compound is a critical step in the drug discovery process. Various synthetic methodologies are employed to create libraries of related compounds for biological screening.

A common method for synthesizing N,N'-disubstituted ureas involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. For example, the synthesis of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues has been reported, demonstrating the versatility of this synthetic approach to generate a diverse range of compounds. researchgate.net The characterization of these new molecules is typically achieved using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the chemical structure and purity of the synthesized compounds.

Research into related phenylurea derivatives has shown that specific substitutions can lead to significant enhancements in biological potency. For instance, the introduction of a five- or six-carbon chain in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives was found to greatly improve their complement inhibitory activity, with one optimized compound exhibiting an IC50 value as low as 13 nM. nih.gov Similarly, the synthesis of N-(2-substituted) phenyl ureas and their metal complexes has been shown to considerably increase their microbicidal activity against various bacteria and fungi. nih.gov

While specific data on the enhanced biological potency of direct derivatives of this compound is not extensively available in the public domain, the general principles of analogue synthesis and the demonstrated success with related compounds provide a strong rationale for the continued exploration of its chemical space.

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly important concept in drug discovery. frontiersin.org Urea-based scaffolds, including derivatives of this compound, are well-suited for the development of multi-targeting agents due to their ability to interact with various biological macromolecules.

The design of multi-target drugs often involves the strategic combination of pharmacophores from different known inhibitors. For example, aryl urea-based scaffolds have been explored for their potential to act as multi-target agents in anticancer immunotherapies by targeting pathways such as VEGFR-2 and PD-L1. nih.gov This approach aims to achieve a synergistic therapeutic effect by simultaneously modulating multiple pathways involved in disease progression.

While specific polypharmacological studies on this compound are not widely reported, the broader class of phenylurea derivatives has been a fertile ground for the discovery of multi-kinase inhibitors. The approval of sorafenib, a urea-based multi-kinase inhibitor, for cancer treatment underscores the potential of this chemical class to yield drugs with complex pharmacological profiles. frontiersin.org Future research may focus on systematically screening this compound and its analogues against a panel of biological targets to uncover potential multi-targeting capabilities.

Development of Chemical Probes for Mechanistic Dissection

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a biological system. nih.gov The development of chemical probes from lead compounds like this compound can provide invaluable tools for dissecting the molecular mechanisms underlying its biological effects.

A key aspect of a good chemical probe is its ability to engage its target within a cellular context. This often requires the synthesis of derivatives that incorporate reporter tags, such as biotin (B1667282) or fluorescent dyes, for visualization or affinity-based pulldown experiments. The synthesis of urea-based inhibitors as active site probes for enzymes like glutamate (B1630785) carboxypeptidase II has been successfully demonstrated, allowing for the detailed study of the enzyme's active site. nih.govresearchgate.net

Furthermore, the development of molecularly imprinted polymers (MIPs) using urea-based host monomers has emerged as a novel approach for creating synthetic receptors with high affinity and selectivity for target molecules. acs.org This technology could potentially be applied to create probes that recognize specific conformations or post-translational modifications of target proteins.

While the development of specific chemical probes derived from this compound is an area that requires further exploration, the established methodologies for creating urea-based probes provide a clear roadmap for future research in this direction. Such probes would be instrumental in identifying the direct molecular targets of this compound and elucidating its mechanism of action at a molecular level.

Computational Chemistry and Molecular Modeling in Understanding 1 2,6 Dichlorophenyl 3 Methylurea

Analytical Methodologies for Characterization and Quantification in Academic Research

Chromatographic Separation Techniques for Compound Purity and Identification

Chromatographic methods are fundamental in separating 1-(2,6-Dichlorophenyl)-3-methylurea from complex mixtures, assessing its purity, and identifying it.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenylurea compounds. For the separation of compounds structurally similar to this compound, such as other phenylurea herbicides, reversed-phase (RP) HPLC methods are commonly developed. sielc.commdpi.com These methods often utilize C18 columns. mdpi.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, with the pH adjusted to optimize separation. mdpi.com For instance, a mobile phase of acetonitrile and ammonium acetate buffer at pH 4.6 has been used for the analysis of a related compound. mdpi.com In another application, a mixture of acetonitrile and phosphate buffer at pH 3.2 was employed. mdpi.com Detection is frequently performed using a Diode-Array Detector (DAD), which allows for the monitoring of the analyte at multiple wavelengths. mdpi.com

For applications requiring mass spectrometry-compatible methods, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com The optimization of the HPLC method involves adjusting parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and peak shape. The development of such methods is crucial for the accurate quantification of the compound in various matrices and for its isolation for further characterization. sielc.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Newcrom R1) | sielc.commdpi.com |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, phosphate) | mdpi.com |

| pH | Acidic to neutral (e.g., 3.2, 4.6, 7.5) | mdpi.com |

| Detection | Diode-Array Detector (DAD) | mdpi.com |

| MS-Compatible Modifier | Formic acid | sielc.com |

While HPLC is more common for phenylurea analysis, Gas Chromatography (GC) can also be utilized, particularly when coupled with a mass spectrometer (GC-MS). However, due to the relatively low volatility and thermal lability of many urea-based compounds, derivatization may be necessary to improve their chromatographic behavior and prevent degradation in the hot injector and column. The applicability of GC for this compound would depend on its thermal stability. For related compounds like Diuron (B1670789), GC-MS has been used for analysis. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and to establish connectivity within the molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the methyl protons, the N-H protons, and the aromatic protons on the dichlorophenyl ring. vscht.cz The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values provide detailed information about the electronic environment and neighboring atoms for each proton. vscht.cz For example, the methyl group would likely appear as a doublet if coupled to an adjacent N-H proton.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. spectrabase.com The chemical shifts of the carbonyl carbon, the aromatic carbons (both those bonded to chlorine and those bonded to hydrogen), and the methyl carbon would be characteristic of the compound's structure. spectrabase.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 7.5 | Multiplet |

| N-H (amide) | Variable | Broad singlet or multiplet |

| N-H (methyl) | Variable | Quartet (if coupled to CH₃) |

| CH₃ | ~2.7 - 3.0 | Doublet (if coupled to N-H) |

| C=O (urea) | ~155 - 165 | Singlet |

| Aromatic-C (C-Cl) | ~125 - 135 | Singlet |

| Aromatic-C (C-H) | ~120 - 130 | Singlet |

| Aromatic-C (C-N) | ~135 - 145 | Singlet |

| CH₃ | ~30 - 40 | Singlet |

Infrared (IR) and Raman spectroscopy provide a "vibrational fingerprint" of a molecule by probing its functional groups. For this compound, characteristic absorption bands in the IR spectrum would include N-H stretching vibrations, C=O (amide I band) stretching, N-H bending and C-N stretching (amide II and III bands), and aromatic C-H and C=C stretching. researchgate.netnih.gov The C-Cl stretching vibrations would also be present in the fingerprint region. The analysis of the IR and Raman spectra of the related compound 1,3-diphenylurea (B7728601) has been used to study its conformational forms. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | nih.gov |

| C=O | Stretching (Amide I) | 1630 - 1680 | nih.gov |

| N-H bend / C-N stretch | (Amide II) | 1510 - 1570 | researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

| C-Cl | Stretching | 600 - 800 | nih.gov |

Mass Spectrometry-Based Characterization and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, and to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. uni.lu

When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for trace analysis, allowing for the detection and quantification of the compound at very low concentrations. mdpi.comnih.gov In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides structural information and enhances the selectivity and sensitivity of the analysis. For the related compound N-(3,4-Dichlorophenyl)-N'-methylurea, LC-MS/MS methods have been developed for its analysis. massbank.eu

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂N₂O | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 219.07 g/mol | chemicalbook.comsigmaaldrich.com |

| Monoisotopic Mass | 218.00137 Da | uni.lu |

| Predicted [M+H]⁺ | 219.00865 m/z | uni.lu |

| Predicted [M+Na]⁺ | 240.99059 m/z | uni.lu |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound through the precise measurement of its mass-to-charge ratio (m/z). The high mass accuracy of HRMS, typically within 5 parts per million (ppm), allows for the confident identification of the compound by distinguishing its exact mass from other molecules with the same nominal mass. uni.lu

The theoretical monoisotopic mass of the neutral molecule of this compound (C₈H₈Cl₂N₂O) is calculated to be 218.0014 Da. uni.lu In typical electrospray ionization (ESI) conditions used for HRMS analysis, the compound is most commonly observed as a protonated molecule, [M+H]⁺. Public chemical databases provide predicted HRMS data for this and other common adducts. uni.lu

The table below summarizes the predicted exact masses for various adducts of this compound, which are essential for its identification in academic research and non-targeted screening studies.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Formula | Adduct Type | Predicted m/z |

|---|---|---|

| [C₈H₉Cl₂N₂O]⁺ | [M+H]⁺ | 219.00865 |

| [C₈H₈Cl₂N₂NaO]⁺ | [M+Na]⁺ | 240.99059 |

| [C₈H₁₂Cl₂N₃O]⁺ | [M+NH₄]⁺ | 236.03519 |

Data sourced from PubChem. uni.lu

The ability to determine the exact mass with high resolution is fundamental for differentiating this compound from its isomers, such as 1-(3,4-Dichlorophenyl)-3-methylurea (B119341), as they share the same elemental formula and integer mass but have identical theoretical exact masses. In such cases, chromatographic separation prior to mass analysis is essential for unambiguous identification.

Environmental Transformation and Degradation Mechanisms of Dichlorophenyl Urea Compounds Academic Perspective

Sorption and Mobility in Environmental Research Models

Should research on the environmental fate of 1-(2,6-Dichlorophenyl)-3-methylurea become available in the future, this topic could be revisited. As an alternative, a broader article on the environmental degradation of dichlorophenyl urea (B33335) compounds in general could be produced, drawing on the extensive research available for other isomers. However, this would not adhere to the strict focus on this compound as initially requested.

Interaction with Soil Organic Matter and Mineral Surfaces

The environmental behavior of phenylurea herbicides, a class to which this compound belongs, is significantly influenced by their interactions within the soil matrix. The primary factors governing this interaction are the soil's organic matter content and the composition of its mineral surfaces. Sorption, the process by which a chemical binds to soil particles, is a key determinant of the compound's availability for transport, degradation, and uptake by organisms. usda.gov

For hydrophobic organic compounds like phenylurea herbicides, soil organic matter is the principal sorbent, especially in soils where the total organic carbon content exceeds 0.1%. huji.ac.il The sorption process can retard or even prevent the movement of the herbicide and affects its mobility in the soil. usda.gov The interaction is largely driven by hydrophobic partitioning and the formation of hydrogen bonds. Research on various phenylurea herbicides has consistently demonstrated a strong positive correlation between the extent of sorption and the soil's organic matter content. usda.govpsu.edu For instance, studies on the phenylurea herbicides linuron (B1675549) and diuron (B1670789) show that their sorption capacity is significantly enhanced in soils amended with biochar, a carbon-rich material. nih.gov

The chemical structure of the herbicide, particularly the nature and position of substituents on the phenyl ring, also plays a critical role. An increase in the number of chlorine atoms on the phenyl group has been observed to increase the octanol-water partition coefficient (Kow), leading to greater adsorption to soil particles. nih.gov While specific studies on this compound are limited, it can be inferred that the presence of two chlorine atoms would contribute to its sorption potential.

The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to quantify the sorption of organic chemicals to soil. It represents the ratio of the chemical's concentration in the soil organic carbon to its concentration in the soil water at equilibrium. Higher Koc values indicate stronger binding to soil organic matter and lower mobility. Studies on analogous compounds provide insight into the expected range of these values. For example, the phenylurea herbicide chlorotoluron (B1668836) exhibits higher sorption than isoproturon, which is attributed to stronger hydrogen bonding interactions. huji.ac.il

Mineral surfaces, particularly clays, can also contribute to the sorption of phenylurea herbicides, although their role is often secondary to that of organic matter. Clay minerals possess charged surfaces that can interact with the polar urea moiety of the herbicide molecules. However, the interactions between soil organic matter and mineral surfaces can be complex, sometimes leading to competition for binding sites with the herbicide. nih.gov

Table 1: Organic Carbon-Normalized Sorption Coefficients (Koc) for Selected Phenylurea Herbicides in Different Sediments

| Herbicide | Upstream Sediment Koc (L/kg) | Downstream Sediment Koc (L/kg) |

|---|---|---|

| Isoproturon | 60 | 125 |

| Chlorotoluron | 137 | 228 |

Data sourced from a study on triazine and phenylurea herbicides in river sediments. huji.ac.il

Leaching and Runoff Potential in Controlled Laboratory Systems

The potential for a pesticide to move from the application site to contaminate ground and surface water is assessed through its leaching and runoff characteristics. These processes are intrinsically linked to the compound's sorption behavior. huji.ac.il For dichlorophenyl urea compounds, mobility is primarily dictated by the strength of their adsorption to soil particles.

Leaching is the downward movement of a substance through the soil profile with percolating water. In controlled laboratory systems, leaching is often studied using soil columns. For phenylurea herbicides, leaching potential is inversely related to soil organic matter content. psu.edu Compounds that are strongly sorbed to soil particles are less likely to be present in the soil solution and therefore have a lower tendency to leach. Consequently, the greatest leaching potential for compounds like diuron is observed in soils with low organic matter and high water permeability, such as coarse-textured sandy soils. psu.edunih.gov

Runoff occurs when water from rainfall or irrigation flows over the soil surface, carrying dissolved or particle-bound contaminants with it. Phenylurea herbicides can be transported in both the dissolved phase and adsorbed to eroded soil particles. Laboratory studies simulating rainfall events on soil plots are used to quantify runoff potential. The amount of a dichlorophenyl urea compound lost to runoff is influenced by factors such as the timing and intensity of rainfall after application, soil type, and slope. While photodegradation can be a significant dissipation route if the compound remains on the soil surface, microbial degradation is considered the primary mechanism of dissipation from the soil itself. psu.educanada.ca

Table 2: Soil Degradation Half-life of Diuron under Various Laboratory Conditions

| Soil Type | Experimental Conditions | Half-life (Days) | Reference |

|---|---|---|---|

| Not Specified | Aerobic, Aquatic | 14 | canada.ca |

| Brown Calcareous | Aerobic, Field | Not specified, but degradation pathway identified | canada.ca |

This table illustrates the degradation potential of Diuron, a related dichlorophenyl urea compound, as specific data for this compound is not available.

Future Directions and Emerging Research Avenues for 1 2,6 Dichlorophenyl 3 Methylurea

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new derivatives of 1-(2,6-dichlorophenyl)-3-methylurea with tailored properties. By leveraging computational power, researchers can navigate the vast chemical space to identify novel molecules with enhanced efficacy, selectivity, and environmental profiles.

A typical workflow for the in silico design of new this compound analogs would involve:

Library Generation: Creating a virtual library of derivatives by modifying the core structure of this compound.

Molecular Docking: Simulating the interaction of these virtual compounds with their biological target, such as the D1 protein in photosystem II, to predict binding affinity. acs.org

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to identify candidates with favorable safety profiles. nih.gov

Synthesis and Testing: Prioritizing the most promising candidates for chemical synthesis and subsequent biological evaluation.

Table 1: Application of AI/ML in Herbicide Design

| AI/ML Technique | Application in Herbicide Design | Potential Benefit for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the herbicidal activity of novel compounds based on their chemical structure. researchgate.netacs.org | Faster screening of virtual libraries to identify potent analogs. |

| Molecular Docking | Simulating the binding of molecules to their biological target to predict affinity and mode of action. acs.orgnih.gov | Designing derivatives with improved binding to the target site. |

| Generative AI | Designing novel molecules with desired herbicidal properties from scratch. moa-technology.com | Discovery of new chemical scaffolds with potentially novel modes of action. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. nih.gov | Early identification of candidates with better safety and environmental profiles. |

Exploration of Novel Biological Activity Space through Phenotypic Screening

While this compound is known for its herbicidal activity through inhibition of photosynthesis, its full biological activity spectrum may be broader. researchgate.net Phenotypic screening, an approach that identifies substances altering the phenotype of a cell or organism in a desired manner, offers a powerful strategy to uncover novel biological activities for this compound and its derivatives. wikipedia.org

Unlike target-based screening, which focuses on a specific molecular target, phenotypic screening is unbiased and can reveal unexpected therapeutic or biological effects. wikipedia.orgnih.gov This approach has been instrumental in the discovery of first-in-class drugs with novel mechanisms of action. wikipedia.org

For this compound, a phenotypic screening campaign could involve testing the compound across a diverse range of cell-based assays representing different disease models or biological pathways. For example, some phenylurea derivatives have been investigated for their antitumor activity. researchgate.net High-content imaging and analysis can be employed to monitor multiple phenotypic parameters simultaneously, providing a detailed fingerprint of the compound's cellular effects. wikipedia.org Any identified "hits" from these screens would then be subjected to target deconvolution studies to elucidate their mechanism of action. wikipedia.org This could lead to the repurposing of this compound or its analogs for applications beyond agriculture, such as in medicine or biotechnology.

Development of Advanced Analytical Tools for In Situ Research

Understanding the fate and behavior of this compound in the environment and in biological systems requires sophisticated analytical tools that can perform measurements in situ. Emerging research is focused on developing sensors and imaging techniques for real-time monitoring of this compound.

Biosensors: Amperometric biosensors based on the immobilization of Photosystem II (PS II) complexes on screen-printed electrodes have been developed for the detection of phenylurea herbicides. nih.govscispace.comscispace.com These sensors leverage the herbicide's mode of action—the inhibition of electron transport in PS II—to generate a measurable electrical signal. nih.govscispace.com Such biosensors offer the potential for rapid, sensitive, and cost-effective on-site detection of this compound in water and soil samples. nih.govscirp.org

Real-Time Monitoring: Techniques like chemical ionization time-of-flight mass spectrometry are being explored for the real-time measurement of herbicides in the atmosphere. nih.gov This allows for the study of volatilization and atmospheric transport of the compound from treated fields. In-field imaging technologies, including hyperspectral and thermal imaging, can be used to monitor the physiological effects of herbicides on plants non-destructively, providing insights into their uptake and translocation. mdpi.comresearchgate.netmdpi.com Furthermore, the use of radiolabeled compounds allows for precise tracking of herbicide absorption and movement within plants. usda.gov

Table 2: Advanced Analytical Tools for Phenylurea Herbicide Research

| Analytical Tool | Principle of Operation | Application for this compound |

|---|---|---|

| Photosystem II (PSII) Biosensor | Measures the inhibition of photosynthetic electron transport caused by the herbicide. nih.govscispace.com | Rapid and sensitive detection in environmental samples. |

| Chemical Ionization Mass Spectrometry | Real-time detection of volatile organic compounds in the air. nih.gov | Monitoring atmospheric concentrations and transport. |

| Hyperspectral Imaging | Detects changes in the spectral reflectance of plants under stress. mdpi.com | Non-invasive monitoring of herbicidal effects on plants. |

| Radiolabeling | Uses radioactive isotopes to trace the movement of the compound. usda.gov | Studying absorption, translocation, and metabolism in plants. |

Sustainable and Circular Economy Principles in Urea (B33335) Chemistry Research

The production of this compound, like many chemical manufacturing processes, is coming under the lens of sustainability. The principles of green chemistry and the circular economy are guiding research towards more environmentally friendly and resource-efficient synthetic methods. noviams.commdpi.comscielo.br

The 12 Principles of Green Chemistry, which include waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for designing greener synthetic routes. noviams.comresearchgate.net For substituted ureas, research is exploring alternatives to traditional methods that often use hazardous reagents like phosgene (B1210022). rsc.org For example, a catalyst-free, scalable synthesis of N-substituted ureas in water has been developed, offering a much greener alternative to conventional methods that use organic solvents. rsc.orgrsc.org

The concept of a circular economy, which aims to eliminate waste and keep materials in use, is also being applied to urea chemistry. mdpi.comscielo.br This includes exploring the use of waste streams as starting materials for chemical synthesis. scielo.br For instance, processes are being developed to produce urea from the organic fraction of municipal solid waste. scielo.br While currently focused on bulk urea production, these principles could be adapted for the synthesis of specialty chemicals like this compound. The overarching goal is to develop a closed-loop system where the lifecycle of the compound, from production to degradation, is managed in a sustainable manner. tarosdiscovery.comcetjournal.it

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,6-Dichlorophenyl)-3-methylurea with high purity and yield?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichloroaniline with methyl isocyanate under controlled conditions. Solvent selection (e.g., dimethylformamide or dichloromethane) and coupling agents (e.g., carbonyldiimidazole) are critical for urea bond formation. Reaction optimization, including temperature control (60–80°C) and stoichiometric ratios, can achieve yields >85%. Purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers characterize the structural configuration of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify urea N-H stretching (3200–3400 cm⁻¹) and carbonyl C=O (1640–1680 cm⁻¹).

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methyl groups (δ 2.8–3.2 ppm).

- HR-MS : Provides exact mass verification (e.g., [M+H]⁺ at m/z 235.0).

- XRD : Resolves E/Z configuration and crystal packing, as demonstrated for structurally similar urea derivatives .

Q. What analytical protocols are suitable for quantifying this compound in environmental matrices?

- Methodological Answer : Use reversed-phase liquid chromatography (RP-LC) with electrospray ionization tandem mass spectrometry (ESI-MS/MS). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column selection (C18). Detection limits <0.1 µg/L can be achieved via solid-phase extraction (SPE) pre-concentration .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence reactivity compared to 3,4-dichlorophenyl analogs?

- Methodological Answer :

- Steric Effects : The 2,6-substitution creates a rigid, planar structure, reducing rotational freedom and enhancing π-π stacking in crystal lattices (observed in XRD studies).

- Electronic Effects : Chlorine atoms at the 2,6-positions increase electron-withdrawing effects, lowering urea’s pKa and altering hydrogen-bonding interactions. Comparative DFT calculations and Hammett substituent constants (σ) can quantify these differences .

- Biological Impact : Reduced metabolic degradation compared to 3,4-isomers, as shown in pesticide metabolite studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., OECD guidelines) to eliminate batch variability.

- Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., 2,6-dichloroaniline) that may interfere with activity.

- Comparative Studies : Benchmark against structurally validated analogs (e.g., 1-(3,4-dichlorophenyl)-3-methylurea) to isolate substituent-specific effects .

Q. How can researchers design degradation studies to assess environmental persistence and metabolite formation?

- Methodological Answer :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated or dechlorinated products.

- Biodegradation : Use soil microcosms with Pseudomonas spp. to track metabolite pathways (e.g., methyl group oxidation).

- Hydrolysis : Test pH-dependent stability (pH 5–9) to identify labile bonds. Data from phenylurea herbicide studies provide predictive models .

Key Methodological Insights

- Synthetic Challenges : Side reactions (e.g., over-methylation) require strict stoichiometric control. Use of scavengers (e.g., molecular sieves) improves yield .

- Data Interpretation : Contradictions in bioactivity often arise from impurities in commercial batches. Independent synthesis and purity validation (≥98% by HPLC) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.